2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile
CAS No.:
Cat. No.: VC14918994
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O3 |
|---|---|
| Molecular Weight | 274.31 g/mol |
| IUPAC Name | (Z)-2-(3,4-dimethoxyphenyl)-3-morpholin-4-ylprop-2-enenitrile |
| Standard InChI | InChI=1S/C15H18N2O3/c1-18-14-4-3-12(9-15(14)19-2)13(10-16)11-17-5-7-20-8-6-17/h3-4,9,11H,5-8H2,1-2H3/b13-11+ |
| Standard InChI Key | CDRAPSAHVZZOKH-ACCUITESSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C(=C/N2CCOCC2)/C#N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=CN2CCOCC2)C#N)OC |
Introduction
2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is a complex organic compound belonging to the acrylonitrile class. It features a morpholine ring and a dimethoxyphenyl group, which are significant for its biological activity and chemical reactivity. This compound is synthesized through a Knoevenagel condensation reaction, involving 3,4-dimethoxybenzaldehyde, morpholine, and acrylonitrile .
Synthesis
The synthesis of 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile is achieved via a Knoevenagel condensation reaction. This process involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine and acrylonitrile. The yield can vary based on reaction conditions, with reported yields around 68% in similar syntheses.
Biological Activity and Applications
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Biological Significance: Compounds like 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile are part of a broader class known for diverse biological activities, including anticancer properties. They interact with biological targets such as enzymes or receptors.
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Potential Applications: The compound has potential applications in pharmaceuticals and organic synthesis due to its morpholine ring and dimethoxyphenyl group, which enhance its reactivity and biological interactions.
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C15H18N2O3 (isomer) |
| CAS Registry Number | 300388-69-6 |
| Synthesis Method | Knoevenagel condensation reaction |
| Yield | Approximately 68% |
| Biological Activity | Potential anticancer properties |
| Applications | Pharmaceuticals and organic synthesis |
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